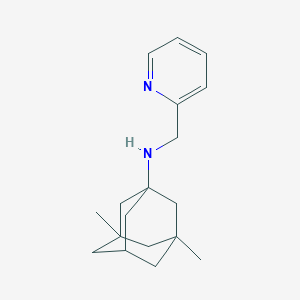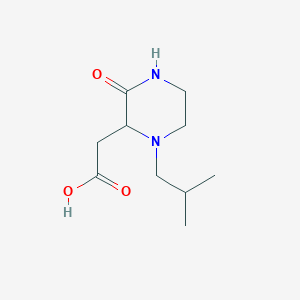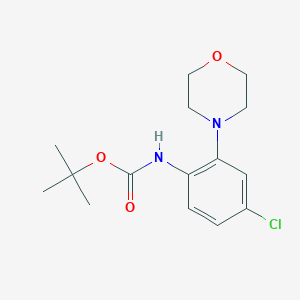
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is a complex organic compound that features an adamantane core substituted with a pyridin-2-ylmethyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves the reaction of 3,5-dimethyladamantan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
Scientific Research Applications
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the adamantane core provides structural rigidity and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyladamantan-1-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(pyridin-2-ylmethyl)adamantan-1-amine: Lacks the methyl groups at the 3 and 5 positions, which can affect its steric properties and binding interactions.
3-methyl-N-(pyridin-2-ylmethyl)adamantan-1-amine: Has only one methyl group, which can influence its chemical and biological properties.
Uniqueness
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane core, the pyridin-2-ylmethyl group, and the two methyl groups at the 3 and 5 positions. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N2 |
|---|---|
Molecular Weight |
270.4g/mol |
IUPAC Name |
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C18H26N2/c1-16-7-14-8-17(2,11-16)13-18(9-14,12-16)20-10-15-5-3-4-6-19-15/h3-6,14,20H,7-13H2,1-2H3 |
InChI Key |
LUSZWADSAYVKKZ-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499025.png)
![N-[3-(2-chlorophenyl)acryloyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B499029.png)
![[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B499033.png)
![2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B499036.png)
![2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate](/img/structure/B499037.png)
![[1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499038.png)

![N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B499042.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-propoxybenzamide](/img/structure/B499044.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499047.png)

![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B499049.png)
